1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea typically involves the reaction of 3-chloroaniline with 2-nitroaniline in the presence of a suitable coupling agent. One common method is the use of carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the urea bond.
Reaction Conditions:
Reactants: 3-chloroaniline, 2-nitroaniline
Coupling Agent: N,N’-dicyclohexylcarbodiimide (DCC)
Solvent: Dichloromethane (DCM)
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature.
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Reduction: 1-(3-Chlorophenyl)-3-(2-aminophenyl)urea
Substitution: Various substituted ureas depending on the nucleophile used.
Hydrolysis: 3-chloroaniline and 2-nitroaniline.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and chloro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(2-nitrophenyl)urea can be compared with other urea derivatives, such as:
1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.
1-(3-Chlorophenyl)-3-phenylurea: Lacks the nitro group, resulting in different chemical and biological properties.
1-(2-Chlorophenyl)-3-(2-nitrophenyl)urea: Similar but with the chlorine atom in a different position, influencing its chemical behavior.
Properties
Molecular Formula |
C13H10ClN3O3 |
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Molecular Weight |
291.69 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-nitrophenyl)urea |
InChI |
InChI=1S/C13H10ClN3O3/c14-9-4-3-5-10(8-9)15-13(18)16-11-6-1-2-7-12(11)17(19)20/h1-8H,(H2,15,16,18) |
InChI Key |
DSBMHROGLBNQLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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